N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine
Description
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine is a synthetic amine derivative featuring a cyclopentylamine core linked via a methylene bridge to a 1-ethyl-substituted pyrazole ring. Its molecular formula is C₁₁H₂₀N₃ (molecular weight: 194.30 g/mol). Cyclopentanamine itself is a naturally occurring compound, identified as a major component in ethanol extracts of certain plant species (30.06% area) , but this synthetic derivative introduces structural modifications to optimize physicochemical properties or target specificity.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C11H19N3/c1-2-14-11(7-8-13-14)9-12-10-5-3-4-6-10/h7-8,10,12H,2-6,9H2,1H3 |
InChI Key |
DBFPRJUCLMUMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with cyclopentylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrazole derivatives .
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine is a pyrazole derivative with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structural properties, featuring a pyrazole ring and a cyclopentylamine moiety, make it valuable for various applications.
Scientific Research Applications
- Chemistry: this compound serves as a building block for synthesizing complex heterocyclic compounds. The synthesis of this compound typically involves reacting 1-ethyl-1H-pyrazole-5-carbaldehyde with cyclopentylamine in an organic solvent like ethanol or methanol, often with a catalyst to facilitate the reaction.
- Biology: This compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
- Medicine: The compound is explored for potential therapeutic applications, such as in developing new drugs. Studies on pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation, with certain compounds exhibiting selective cytotoxicity against breast and liver cancer cells. It may also inhibit specific enzymes involved in cancer progression, such as topoisomerase II and EGFR.
- Industry: this compound is utilized in producing various chemical intermediates and specialty chemicals. Industrial production methods may involve similar synthetic routes but on a larger scale, potentially using continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. Oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed. Reduction may result in forming reduced pyrazole derivatives.
- Substitution: The pyrazole ring can participate in nucleophilic substitution reactions with various nucleophiles, depending on the desired substitution.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine and selected analogs:
Key Observations
Substituent Effects on Bioactivity: The ethyl-pyrazole moiety is a common feature in agrochemicals (e.g., azoluron ). Replacing azoluron’s urea group with a cyclopentylamine (as in the target compound) increases lipophilicity (clogP ~2.5 vs. The cyclopentylamine group in the target compound distinguishes it from 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine , which has a simpler methylamine chain. This substitution may alter binding affinity in biological targets due to steric and electronic effects.
Complexity and Pharmacological Potential: The compound in features a fused heterocyclic system attached to cyclopentanamine, resulting in higher molecular weight (282.35 g/mol) and complexity. This contrasts with the target compound’s simpler structure, suggesting divergent applications—e.g., the former in oncology vs. the latter in pesticidal or CNS-targeted therapies.
Natural vs. Synthetic Derivatives :
- Natural cyclopentanamine lacks the pyrazole-electrophile combination, limiting its utility in targeted drug design. Synthetic modifications (e.g., pyrazole addition) introduce hydrogen-bonding and π-stacking capabilities critical for receptor interactions.
Computational and Experimental Insights
- Structural Analysis : Tools like SHELX and ORTEP-3 enable precise determination of bond angles and torsional strain in analogs. For example, the pyrazole ring in azoluron adopts a planar conformation, while the cyclopentyl group in the target compound introduces puckering, affecting overall geometry.
- Electronic Properties : Multiwfn analysis of electron localization functions (ELF) could reveal differences in amine group reactivity between the target compound and its methylamine analog .
Biological Activity
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its pharmacological potential.
Chemical Structure and Synthesis
This compound is characterized by a cyclopentanamine core linked to a pyrazole moiety. The structure features a five-membered pyrazole ring with an ethyl group at the 1-position and a methyl group at the 5-position, contributing to its unique chemical properties and biological activities. The synthesis typically involves multiple steps, including the formation of the pyrazole ring followed by the attachment of the cyclopentanamine structure.
Biological Activity Overview
The biological activity of this compound has been explored across various studies, highlighting its potential as a pharmacophore in drug design. Key areas of investigation include:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. Studies indicate that compounds similar to this compound can exhibit selective cytotoxicity against various cancer cell lines, including breast and liver cancer cells .
- Enzyme Inhibition : Research has demonstrated that this compound may inhibit specific enzymes involved in cancer progression, such as topoisomerase II and EGFR, which are critical for DNA replication and cell signaling pathways .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study assessed the antiproliferative effects of several pyrazole derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established anticancer drugs like paclitaxel .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the pyrazole ring significantly influenced biological activity. Electron-donating substituents were found to enhance cytotoxicity, suggesting that optimizing these groups could lead to more effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step processes, including reductive amination. For example, cyclopentanamine derivatives are synthesized via condensation with pyrazole intermediates under controlled conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0°C to room temperature is effective for reductive amination, yielding ~60% purity after HPLC purification . Solvent choice (e.g., dimethylsulfoxide for radiochemical reactions) and base selection (e.g., K₂CO₃) are critical for optimizing reaction efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the pyrazole and cyclopentylamine moieties. For example, distinct peaks for the ethyl group (δ ~1.2–1.4 ppm) and cyclopentyl protons (δ ~1.5–1.7 ppm) are observed in CDCl₃ . High-resolution mass spectrometry (HRMS) and HPLC (e.g., 99.8% radiochemical purity) validate molecular weight and purity .
Q. How do functional groups (e.g., pyrazole, cyclopentylamine) influence solubility and reactivity?
- Methodological Answer : The pyrazole ring contributes to π-π stacking interactions, while the cyclopentylamine enhances lipophilicity (LogDₒcₜ,₇.₄ ~1.5–2.0), critical for blood-brain barrier penetration in neuropharmacological studies. Solubility can be modulated using ethanol/phosphate-buffered saline mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced NMDA receptor affinity?
- Methodological Answer : Substituent modifications on the pyrazole ring (e.g., fluorine or methoxy groups) improve binding affinity. For example, [¹¹C]HACH242, a radiolabeled analog, shows high specificity for GluN2B NMDA receptors in non-human primates. Competitive binding assays and autoradiography in rat forebrain homogenates validate target engagement .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Use in vitro hepatocyte stability assays (e.g., half-life in rat liver microsomes) paired with in vivo PET imaging (e.g., [¹¹C]HACH242 biodistribution studies) to correlate pharmacokinetic and pharmacodynamic profiles . Replicate experiments with alternative cell lines (e.g., HEK293T vs. primary neurons) to confirm target specificity .
Q. What methodologies are recommended for preclinical evaluation of radiopharmaceutical analogs of this compound?
- Methodological Answer : Radiolabeling with ¹¹C or ¹⁸F requires automated synthesis modules. For instance, [¹¹C]methyliodide trapping in dimethylsulfoxide at 85°C achieves >95% radiochemical yield. Validate tracer kinetics via dynamic PET scans in primates and compare against reference standards (e.g., ketamine for NMDA receptor blockade) .
Q. How can hydrogen-bonding patterns in crystalline forms inform solid-state stability?
- Methodological Answer : X-ray crystallography (using SHELX software) reveals intermolecular hydrogen bonds between the pyrazole N-H and cyclopentylamine groups. Graph set analysis (e.g., Etter’s rules) classifies these interactions as D (donor) motifs, which stabilize crystal lattices and predict melting points .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
